molecular formula C7H6F6O2 B1303415 Hexafluoro-2-methylisopropyl acrylate CAS No. 53038-41-8

Hexafluoro-2-methylisopropyl acrylate

Cat. No.: B1303415
CAS No.: 53038-41-8
M. Wt: 236.11 g/mol
InChI Key: ZGCKGVIUMPSSEG-UHFFFAOYSA-N
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Preparation Methods

Hexafluoro-2-methylisopropyl acrylate can be synthesized through several methods. One common synthetic route involves the reaction of hexafluoro-2-methylisopropanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride .

Industrial production methods often involve the use of specialized equipment to handle the highly reactive and potentially hazardous nature of the starting materials and products. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Hexafluoro-2-methylisopropyl acrylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include radical initiators for polymerization, nucleophiles for substitution reactions, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of hexafluoro-2-methylisopropyl acrylate is primarily related to its ability to undergo polymerization and form stable polymers. The presence of fluorine atoms enhances the chemical and thermal stability of the resulting polymers. In biological systems, the compound’s fluorinated nature can influence its interaction with biological molecules, potentially affecting its bioavailability and metabolic stability.

Comparison with Similar Compounds

Hexafluoro-2-methylisopropyl acrylate can be compared with other fluorinated acrylates, such as:

This compound is unique due to its specific arrangement of fluorine atoms and the resulting properties, such as high reactivity and stability .

Properties

IUPAC Name

(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F6O2/c1-3-4(14)15-5(2,6(8,9)10)7(11,12)13/h3H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCKGVIUMPSSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)(C(F)(F)F)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380828
Record name 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53038-41-8
Record name 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53038-41-8
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